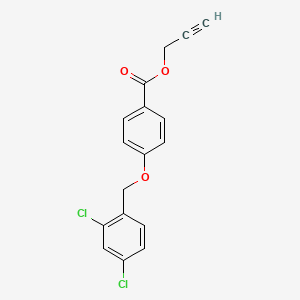

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate

Description

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate is a synthetic ester derivative featuring a propargyl (prop-2-yn-1-yl) group attached to a benzoate core. The benzoate moiety is further substituted with a 2,4-dichlorobenzyl ether group at the para position. This structure combines electron-withdrawing chlorine atoms and a rigid aromatic system, which may enhance stability and influence pharmacological or pesticidal activity.

Properties

Molecular Formula |

C17H12Cl2O3 |

|---|---|

Molecular Weight |

335.2 g/mol |

IUPAC Name |

prop-2-ynyl 4-[(2,4-dichlorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H12Cl2O3/c1-2-9-21-17(20)12-4-7-15(8-5-12)22-11-13-3-6-14(18)10-16(13)19/h1,3-8,10H,9,11H2 |

InChI Key |

QYLUUBTXKOQHTH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate typically involves the esterification of 4-((2,4-dichlorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Pharmaceutical Applications

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate is being explored for its potential therapeutic properties. Its structure allows it to act as an effective antimicrobial agent and anti-inflammatory compound . Recent studies have shown that derivatives of benzoates can exhibit significant activity against various bacterial strains, making them suitable candidates for developing new antibiotics.

Case Study: Antimicrobial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences investigated the antimicrobial properties of benzoate derivatives. The results indicated that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in pharmaceutical formulations aimed at treating infections .

Cosmetic Applications

The compound is also gaining traction in the cosmetics industry due to its properties as a preservative and stabilizer . Its ability to enhance the stability of formulations while providing antimicrobial protection makes it an attractive ingredient for cosmetic products.

Data Table: Cosmetic Formulation Stability

| Ingredient | Function | Effect on Stability |

|---|---|---|

| This compound | Preservative | Enhances shelf-life |

| Cetearyl Alcohol | Emulsifier | Improves texture |

| Acrylates/C10-30 Alkyl Acrylate Crosspolymer | Thickener | Increases viscosity |

A recent review highlighted the importance of incorporating such compounds into cosmetic formulations to meet consumer demands for safer and more effective products .

Agricultural Applications

In agriculture, this compound is being studied for its potential as a pesticide . Its chemical structure may allow it to interact with specific biological pathways in pests, providing an effective means of pest control without harming beneficial organisms.

Case Study: Pesticidal Efficacy

Research conducted on related benzoate compounds indicated promising results in controlling pest populations while exhibiting low toxicity to non-target species . This positions this compound as a viable candidate for further development in agricultural practices.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming covalent bonds with target molecules. The 2,4-dichlorobenzyl group may enhance the compound’s binding affinity to certain biological targets, potentially leading to its biological effects .

Comparison with Similar Compounds

2-Methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate

This compound () shares the dichlorobenzoate moiety but features an allyl and methoxy substituent instead of a propargyl group. The dihedral angle between benzene rings (73.6°) indicates significant torsional strain, similar to unsubstituted phenyl benzoates. Such structural rigidity may affect binding to biological targets .

2,4-Dichlorobenzyl 2-methoxybenzoate

reports this derivative as a mild antiseptic with activity against oral pathogens. The 2-methoxy group and dichlorobenzyl ether mirror the substitution pattern of the target compound but lack the propargyl ester. This highlights the importance of the ester group in modulating bioavailability and metabolic stability .

Agrochemical Analogues

lists pesticidal esters, such as diclofop-methyl (methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate), which shares the 2,4-dichlorophenoxy motif but incorporates a phenoxypropanoate backbone instead of a benzoate. The propargyl group in the target compound may enhance reactivity in plant systems due to its terminal alkyne functionality, which can participate in click chemistry or oxidative pathways .

Biological Activity

Prop-2-yn-1-yl 4-((2,4-dichlorobenzyl)oxy)benzoate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C17H12Cl2O3

- Molecular Weight : 343.19 g/mol

The structure includes a prop-2-yn-1-yl group and a 4-(2,4-dichlorobenzyl)oxy substituent, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can lead to the inhibition of enzymatic activity, which is crucial for various physiological processes. The compound’s hydrophobic characteristics allow it to effectively bind to protein structures, enhancing its specificity and efficacy as an inhibitor .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various models, suggesting a role in treating inflammatory diseases.

- Enzyme Inhibition : Its ability to inhibit specific enzymes positions it as a valuable tool in biochemical research and drug development.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism involving the modulation of signaling pathways associated with inflammation .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.